N-(3-Bromobenzyl)piperidine-4-amine dihydrochloride N-(3-Bromobenzyl)piperidine-4-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1233954-84-1
VCID: VC4270653
InChI: InChI=1S/C12H17BrN2.2ClH/c13-11-3-1-2-10(8-11)9-15-12-4-6-14-7-5-12;;/h1-3,8,12,14-15H,4-7,9H2;2*1H
SMILES: C1CNCCC1NCC2=CC(=CC=C2)Br.Cl.Cl
Molecular Formula: C12H19BrCl2N2
Molecular Weight: 342.1

N-(3-Bromobenzyl)piperidine-4-amine dihydrochloride

CAS No.: 1233954-84-1

Cat. No.: VC4270653

Molecular Formula: C12H19BrCl2N2

Molecular Weight: 342.1

* For research use only. Not for human or veterinary use.

N-(3-Bromobenzyl)piperidine-4-amine dihydrochloride - 1233954-84-1

Specification

CAS No. 1233954-84-1
Molecular Formula C12H19BrCl2N2
Molecular Weight 342.1
IUPAC Name N-[(3-bromophenyl)methyl]piperidin-4-amine;dihydrochloride
Standard InChI InChI=1S/C12H17BrN2.2ClH/c13-11-3-1-2-10(8-11)9-15-12-4-6-14-7-5-12;;/h1-3,8,12,14-15H,4-7,9H2;2*1H
Standard InChI Key KNRAPEXKAYULMJ-UHFFFAOYSA-N
SMILES C1CNCCC1NCC2=CC(=CC=C2)Br.Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Features

N-(3-Bromobenzyl)piperidine-4-amine dihydrochloride consists of a piperidine ring (a six-membered amine heterocycle) with a 3-bromobenzyl substituent at the 4-position. The dihydrochloride salt form improves stability and solubility in aqueous environments . Key structural identifiers include:

  • SMILES: BrC1=CC(CNC2CCNCC2)=CC=C1.[H]Cl.[H]Cl

  • InChI Key: FCPNXWKPCQEGFL-UHFFFAOYSA-N

The presence of the bromine atom at the meta position of the benzyl group introduces steric and electronic effects that influence reactivity and intermolecular interactions .

Physicochemical Properties

  • Molecular Weight: 342.10 g/mol

  • Appearance: Typically a white to off-white crystalline solid .

  • Solubility: High solubility in polar solvents (e.g., water, methanol) due to the hydrochloride salt form .

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via reductive amination between 3-bromobenzyl bromide and piperidine-4-amine, followed by hydrochloride salt formation . A representative pathway involves:

  • Step 1: Reaction of 3-bromobenzyl bromide with piperidine-4-amine in the presence of a base (e.g., triethylamine) to form the secondary amine intermediate .

  • Step 2: Acidification with hydrochloric acid to precipitate the dihydrochloride salt .

This method aligns with protocols for analogous piperidine derivatives, ensuring scalability and reproducibility .

Industrial Production

Industrial-scale synthesis adheres to Good Manufacturing Practices (GMP), with strict control over reaction conditions (temperature, pH) to minimize byproducts . Key suppliers include CymitQuimica and Kishida Chemical, which provide the compound for research purposes .

Applications in Research and Industry

Chemical Intermediate

The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura), making the compound a versatile intermediate in synthesizing complex molecules . For example, it serves as a precursor in the development of:

  • Fluorescent probes: For cellular imaging .

  • Ligands: In catalysis and metal-organic frameworks .

Recent Advances and Future Directions

Challenges and Opportunities

  • Synthetic Optimization: Improving yield and purity via flow chemistry .

  • Biological Screening: Prioritizing in vitro and in vivo assays to validate therapeutic potential .

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